3,5-Dimethoxypyrazine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-4-3-8-5(7(10)11)6(9-4)13-2/h3H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKVFTVZLFSJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C(=N1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286756-62-4 | |
| Record name | 3,5-dimethoxypyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,5 Dimethoxypyrazine 2 Carboxylic Acid and Its Analogues
De Novo Synthetic Routes to the Pyrazine (B50134) Core Incorporating Dimethoxy Functionality
De novo synthesis involves the construction of the heterocyclic ring from acyclic precursors. This approach offers the potential to build complex molecules efficiently, provided that appropriately substituted starting materials are available and that the cyclization proceeds with high regioselectivity.
Condensation Reactions in Pyrazine Ring Formation
The most classical and straightforward method for constructing the pyrazine ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.gov The initial reaction forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine.
While this method is effective for producing symmetrically substituted pyrazines, the synthesis of an unsymmetrically substituted target like 3,5-Dimethoxypyrazine-2-carboxylic acid presents a significant regiochemical challenge. A direct condensation of simple, readily available precursors would likely result in a mixture of isomers that are difficult to separate. The synthesis of the target molecule via this route would necessitate the use of highly specialized and pre-functionalized dicarbonyl or diamine starting materials where the substitution pattern is already established, a task that can be synthetically demanding in itself.
Oxidative Approaches for Carboxylic Acid Installation
An alternative de novo strategy involves the oxidative cleavage of a fused aromatic ring system. A well-established example is the synthesis of pyrazine-2,3-dicarboxylic acid from quinoxaline (B1680401). sciencemadness.org In this process, the benzene (B151609) portion of the quinoxaline molecule is oxidized and cleaved, typically using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), leaving the more robust pyrazine ring intact with carboxylic acid groups at the positions of fusion.
This powerful method transforms a readily available heterocyclic system into a highly functionalized pyrazine. While this specific example yields a dicarboxylic acid, the principle could be adapted by starting with a substituted quinoxaline to influence the final substitution pattern on the pyrazine ring. Subsequent chemical manipulations, such as selective decarboxylation, would be required to achieve the specific 2-carboxylic acid moiety of the target compound.
Regioselective Functionalization Strategies
Modern synthetic chemistry has developed powerful tools for the precise functionalization of heterocyclic rings, which can be integrated into de novo strategies. Directed ortho metalation (DoM) and related C-H activation techniques allow for the introduction of functional groups at specific positions with high regioselectivity. The use of hindered magnesium- and zinc-based reagents, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven particularly effective for the selective metalation of diazines like pyrazine. thieme-connect.comthieme-connect.de
This strategy allows for a stepwise and controlled construction of the target substitution pattern. A synthetic sequence could begin with a simple, unfunctionalized pyrazine formed via a condensation reaction. Subsequent, sequential C-H functionalization steps, guided by the inherent reactivity of the pyrazine ring and the directing effects of newly installed groups, could be used to introduce the methoxy (B1213986) and carboxylic acid moieties at the desired 2, 3, and 5 positions. For instance, the metalation of a 2-substituted pyrazine often occurs selectively at the C-5 or C-6 positions, allowing for predictable functionalization. thieme-connect.com
Functional Group Interconversions on Pyrazine Scaffolds Leading to this compound
This approach begins with a pre-formed pyrazine ring, which is then elaborated through a series of reactions to install or modify the required substituents. This is often a more practical and flexible approach for synthesizing complex, unsymmetrical pyrazines.
Oxidation of Methyl Groups to Carboxylic Acid Moieties
The conversion of a methyl group to a carboxylic acid is a fundamental and reliable transformation in the synthesis of pyrazine carboxylic acids. chemicalbook.com This oxidation is typically achieved using strong oxidizing agents, with potassium permanganate (KMnO₄) being the most common reagent. sciencemadness.orggoogle.com This reaction provides a direct pathway to the target carboxylic acid from a corresponding methylpyrazine precursor (e.g., 3,5-dimethoxy-2-methylpyrazine).
The reaction conditions can be tuned to achieve selective oxidation. For instance, in molecules with multiple methyl groups, it is sometimes possible to oxidize one selectively over the others by controlling stoichiometry and reaction temperature. Other oxidizing agents, such as selenium dioxide, have also been employed for the oxidation of alkyl side chains on the pyrazine ring. proquest.com
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,5-Dimethylpyrazine | KMnO₄ | 5-Methylpyrazine-2-carboxylic acid | ~50-60% | google.com |
| 2,3-Dimethyl-5,6-dihydropyrazine | KMnO₄ | 3-Methylpyrazine-2-carboxylic acid | Not specified | sciencemadness.org |
| 2,5-Dimethylpyrazine | Selenium Dioxide (SeO₂) | Pyrazine-2,5-dicarboxylic acid | Low | proquest.com |
| Tetramethylpyrazine | KMnO₄ | Pyrazinetetracarboxylic acid | Not specified | sciencemadness.org |
Strategic Introduction of Methoxy Substituents
The introduction of methoxy groups onto the pyrazine ring is a key step in the synthesis of the target molecule. Due to the electron-deficient nature of the pyrazine ring, it is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This allows for the displacement of good leaving groups, most commonly halides like chlorine, by nucleophiles such as sodium methoxide (B1231860). rsc.org
The reaction of chloropyrazines with sodium methoxide is a standard method for producing methoxypyrazines. rsc.org The positions ortho and para to the ring nitrogens (i.e., positions 2, 3, 5, and 6) are activated toward nucleophilic attack. stackexchange.comechemi.com Therefore, a plausible synthetic route to this compound could involve a starting material such as 2,3,5-trichloropyrazine. A carefully controlled, stepwise substitution with sodium methoxide could potentially be used to install the two required methoxy groups at the 3- and 5-positions. The remaining chlorine atom at the 2-position could then serve as a handle for conversion into the carboxylic acid moiety, for example, through metalation followed by quenching with carbon dioxide, or via a palladium-catalyzed carbonylation reaction.
Catalytic Systems in the Synthesis of this compound
Catalysis plays a pivotal role in the synthesis of complex heterocyclic molecules, offering pathways to improved yields, selectivity, and reaction conditions. Both transition metal catalysis and organocatalysis have emerged as powerful tools in the synthetic chemist's arsenal (B13267) for the preparation of pyrazine derivatives.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.net For the synthesis of substituted pyrazines, palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings are particularly prevalent. researchgate.netrsc.org
While a direct synthetic route to this compound using these methods is not extensively documented in readily available literature, the synthesis of analogous substituted pyrazines provides a clear blueprint. For instance, the Suzuki coupling of chloropyrazines with various boronic acids is a widely used strategy. researchgate.netrsc.org The synthesis of N-heteroarylpiperazine derivatives of pyrazine-2-carboxylic acids has been reported to utilize a palladium catalyst for the initial formation of the piperazine (B1678402) derivatives. rjpbcs.com
A general approach to a molecule like this compound could involve the use of a dichlorinated pyrazine-2-carboxylic acid precursor. Sequential or regioselective Suzuki or Stille couplings with methoxy-donating reagents, or Buchwald-Hartwig amination-type reactions with methanol (B129727) followed by oxidation of a methyl group to the carboxylic acid, represent plausible strategies. The reactivity of halopyrazines in these coupling reactions is well-established, providing a versatile handle for introducing a variety of substituents. researchgate.netrsc.org
Below is a table summarizing various palladium-catalyzed cross-coupling reactions on pyrazine systems, which could be adapted for the synthesis of this compound analogues.
| Reaction Type | Catalyst | Substrates | Product Type | Reference |
| Suzuki Coupling | Pd(dppf)Cl₂ | Halopyrazine, Arylboronic acid | Arylpyrazine | researchgate.netrsc.org |
| Stille Coupling | Pd(PPh₃)₄ | Halopyrazine, Organostannane | Alkyl/Arylpyrazine | researchgate.netrsc.org |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Halopyrazine, Terminal alkyne | Alkynylpyrazine | researchgate.net |
| Heck Coupling | Pd(OAc)₂ | Halopyrazine, Alkene | Alkenylpyrazine | researchgate.net |
| Negishi Coupling | Pd(dppf)Cl₂ | Halopyrazine, Organozinc reagent | Alkyl/Arylpyrazine | rsc.org |
Organocatalytic Approaches
The use of small organic molecules as catalysts, known as organocatalysis, has gained significant traction as a sustainable and often complementary approach to metal-based catalysis. While the application of organocatalysis to the synthesis of highly substituted pyrazine-2-carboxylic acids is a less explored area, general principles of organocatalysis can be envisioned for their construction.
For instance, the formation of the pyrazine ring itself often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Organocatalysts, such as proline and its derivatives, are known to catalyze similar condensation reactions and could potentially be employed to facilitate the cyclization step under mild conditions.
Furthermore, the synthesis of pyrazine derivatives has been reported via a one-pot condensation reaction catalyzed by potassium tert-butoxide (t-BuOK) in aqueous methanol at room temperature, which can be considered a form of organocatalysis. tandfonline.com This method involves the direct condensation of 1,2-diketo compounds with 1,2-diamines, leading to the formation of the pyrazine ring through a dihydropyrazine intermediate. tandfonline.com
Green Chemistry Principles in the Synthesis of Pyrazine Carboxylic Acids
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.gov This involves the use of safer solvents, improving atom economy, and selecting sustainable reagents.
Solvent-Free or Aqueous Media Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, performing reactions in solvent-free conditions or in aqueous media is highly desirable.
Microwave-irradiated synthesis of poly(hydroxyalkyl)pyrazines in reactive eutectic media from ammonium (B1175870) formate (B1220265) and monosaccharides represents a solvent-less approach with improved atom economy and faster reaction rates. rsc.org While not directly applicable to the target molecule, this demonstrates the potential of solvent-free methods in pyrazine synthesis.
Reactions in aqueous media are also gaining prominence. A greener, one-pot synthesis of pyrazine derivatives has been reported using aqueous methanol as the solvent, catalyzed by potassium tert-butoxide at room temperature. tandfonline.com This method is environmentally benign, cost-effective, and avoids the use of expensive and toxic catalysts. tandfonline.com
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste.
In the context of synthesizing this compound, a high atom economy would be achieved by designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product. For example, a condensation-cyclization reaction to form the pyrazine ring would generally have a higher atom economy than a multi-step synthesis involving protecting groups and stoichiometric reagents.
Sustainable Reagent Selection
The choice of reagents has a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of renewable feedstocks, less hazardous reagents, and catalytic rather than stoichiometric reagents.
In the synthesis of pyrazine carboxylic acids, traditional methods often employ strong and hazardous oxidizing agents like potassium permanganate or concentrated nitric acid to convert a methyl or other alkyl group to a carboxylic acid. google.comgoogle.com Greener alternatives could involve catalytic oxidation methods using molecular oxygen or hydrogen peroxide as the oxidant, which produce water as the only byproduct.
The use of enzymatic or biocatalytic methods also represents a highly sustainable approach. For instance, a continuous-flow system for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines has been developed using a lipase (B570770) enzyme, which operates under mild conditions and minimizes the use of hazardous reagents. nih.gov
Chemical Reactivity and Mechanistic Studies of 3,5 Dimethoxypyrazine 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives such as esters, amides, and alcohols.
Esterification Pathways and Reaction Kinetics
The conversion of 3,5-Dimethoxypyrazine-2-carboxylic acid to its corresponding esters can be achieved through several established synthetic routes. The choice of method often depends on the desired ester, reaction scale, and sensitivity of the starting material.
One of the most fundamental methods is the Fischer-Speier esterification . masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used as the solvent or water is removed as it is formed. masterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com
For more sensitive substrates or when milder conditions are required, coupling agents are frequently employed. The Steglich esterification , for instance, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is highly efficient, suppresses the formation of side products, and allows for the synthesis of sterically hindered esters at room temperature. organic-chemistry.org Other modern reagents, such as 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), can also facilitate the direct conversion of carboxylic acids to esters under mild conditions. researchgate.net
Table 1: Comparison of Common Esterification Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol | Inexpensive reagents, suitable for simple alcohols. masterorganicchemistry.commasterorganicchemistry.com | Equilibrium-limited, harsh conditions may not be suitable for complex molecules. masterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Anhydrous CH₂Cl₂, 0°C to room temp. | High yields, mild conditions, suitable for hindered esters. organic-chemistry.org | DCC can cause allergic reactions, byproduct removal is necessary. |
| DMTMM Coupling | Alcohol, DMTMM, N-methylmorpholine | THF or alcohol solvent | Mild conditions, good for various alcohols. researchgate.net | Reagent cost can be higher than traditional methods. |
Amidation Reactions and Mechanistic Considerations
The synthesis of amides from this compound is a crucial transformation, as pyrazine (B50134) amides are investigated for various biological activities. researchgate.netnih.gov Direct thermal condensation of the carboxylic acid with an amine is possible but requires high temperatures, which can be destructive to complex molecules. researchgate.net
More commonly, the carboxylic acid is first activated to facilitate the reaction. A classic approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with an amine to form the amide. This method was used in the synthesis of a series of amides from substituted pyrazine-2-carboxylic acid chlorides and various anilines. nih.gov
Alternatively, peptide coupling reagents can be used for the direct amidation of the carboxylic acid with an amine, avoiding the need to isolate the acyl chloride. This approach is generally milder and more atom-economical. scispace.com Catalytic methods using boronic acid derivatives have also been developed, which activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com The mechanism involves the formation of an activated ester or a similar intermediate that is highly susceptible to aminolysis. researchgate.netmdpi.com
The reaction mechanism for amidation typically involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the activated carboxylic acid derivative. researchgate.net This is followed by the elimination of a leaving group (e.g., a chloride ion or a fragment of the coupling reagent), yielding the stable amide bond. researchgate.net
Reductions to Aldehydes and Alcohols
The carboxylic acid moiety of this compound can be reduced to either the corresponding aldehyde or primary alcohol. The choice of reducing agent is critical to control the extent of the reduction.
Strong reducing agents like lithium aluminum hydride (LAH) will typically reduce the carboxylic acid directly to the primary alcohol, 3,5-dimethoxy-2-(hydroxymethyl)pyrazine. However, LAH is a very powerful and unselective reagent, which can be a limitation with highly functionalized molecules. rsc.org
More selective methods are often preferred, especially for the partial reduction to an aldehyde. This is a challenging transformation as aldehydes are more easily reduced than carboxylic acids. One strategy involves first converting the carboxylic acid to a derivative that is more amenable to controlled reduction, such as an S-2-pyridyl thioester. This thioester can then be reduced to the aldehyde using a nickel catalyst and a silane (B1218182) reductant under mild conditions. rsc.org Alternatively, the same thioester intermediate can be reduced to the primary alcohol using sodium borohydride, offering a greener alternative to LAH. rsc.org
Pyrazine Ring Reactivity and Functionalization
The pyrazine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This inherent electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The two methoxy (B1213986) groups on the ring in this compound are strong electron-donating groups, which will significantly influence this reactivity profile.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are common for electron-rich aromatic systems like benzene (B151609). masterorganicchemistry.commasterorganicchemistry.com However, for π-deficient heterocycles like pyrazine, these reactions are generally very difficult to achieve. researchgate.net The nitrogen atoms deactivate the ring towards electrophiles by withdrawing electron density and by protonating under the strongly acidic conditions often required for EAS, which further increases deactivation. researchgate.netlibretexts.org
Despite the ring's deactivation, the presence of two powerful electron-donating methoxy groups at the 3- and 5-positions would be expected to significantly increase the ring's electron density, thereby activating it towards electrophilic attack. These groups would direct an incoming electrophile to the positions ortho and para to themselves. In this specific molecule, the only available position for substitution is the C6 position. Therefore, it is plausible that under carefully controlled conditions, electrophilic substitution could be induced at the C6 position. However, the competing deactivation by the ring nitrogens and the carboxylic acid group means that forcing conditions would likely be required.
Table 2: General Reactivity of Aromatic Rings in Electrophilic Aromatic Substitution (EAS)
| Ring System | Electronic Nature | General Reactivity towards EAS | Activating/Deactivating Groups |
|---|---|---|---|
| Benzene | Aromatic | Moderate; requires a catalyst. masterorganicchemistry.com | Substituents determine reactivity and regioselectivity. |
| Pyridine (B92270) | π-deficient | Low; requires harsh conditions. researchgate.net | N atom is strongly deactivating. |
| Pyrazine | π-deficient | Very low; generally unreactive. researchgate.net | Two N atoms provide strong deactivation. |
| 3,5-Dimethoxypyrazine | π-deficient (modified) | Potentially reactive due to activating groups. | Methoxy groups are strong activators. |
Nucleophilic Substitution on the Pyrazine Core
Nucleophilic aromatic substitution (SNA_r_) is a characteristic reaction of electron-deficient aromatic systems, including polyfluoroarenes and nitrogen-containing heterocycles like pyridines and pyrazines. youtube.commdpi.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent loss of a leaving group from this intermediate restores the aromaticity of the ring.
For SNA_r_ to occur on the pyrazine core of this compound, a suitable leaving group would need to be present on the ring. The methoxy groups themselves could potentially act as leaving groups, particularly if attacked by a strong nucleophile. For instance, reaction with a potent nucleophile like an amide anion (e.g., from KNH₂) could potentially displace one of the methoxy groups. youtube.com The electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group would facilitate the initial nucleophilic attack on the ring carbons. youtube.comyoutube.com
Ring-Opening and Rearrangement Pathways
There is a notable absence of published research detailing the ring-opening and rearrangement pathways specific to this compound. In the broader context of pyrazine chemistry, ring-opening reactions can occur under specific conditions, often involving nucleophilic attack that leads to the cleavage of the heterocyclic ring. For instance, some pyrazine derivatives have been observed to undergo ring-opening and rearrangement upon reaction with strong nucleophiles, potentially leading to the formation of imidazole (B134444) or other heterocyclic systems. However, no studies have specifically investigated these pathways for this compound. The electron-donating nature of the two methoxy groups would likely influence the electron density of the pyrazine ring and, consequently, its susceptibility to such transformations. Without experimental or computational data, any proposed pathway would be purely speculative.
Transformations of Methoxy Substituents
The reactivity of the methoxy groups in this compound is another area lacking specific investigation.
Demethylation Reactions
The demethylation of methoxy groups on aromatic and heteroaromatic rings is a common transformation in organic synthesis. Generally, this can be achieved using various reagents such as strong acids (HBr, HI), Lewis acids (BBr₃), or nucleophilic reagents (thiolates). The ease of demethylation is often influenced by the electronic environment of the methoxy group. For polymethoxy aromatic compounds, selective demethylation can sometimes be achieved based on steric hindrance or the electronic influence of other substituents.
A study on the demethylation of lignin-derived aromatic compounds demonstrated that electron-donating substituents can promote this reaction, while electron-withdrawing groups tend to retard it. Interestingly, an ortho-carboxylic group was found to enhance demethylation due to the formation of a stable intermediate. nih.gov While these findings from analogous systems are informative, no specific studies have reported the demethylation of this compound or the selectivity of demethylation at the 3- versus the 5-position.
Oxidation of Methoxy Groups
The oxidation of methoxy groups on aromatic rings is not a common reaction under standard conditions. Typically, the pyrazine ring itself or other side chains are more susceptible to oxidation. For some methoxypyrazine derivatives, oxidation can lead to the formation of N-oxides. However, direct oxidation of the methoxy group to, for example, a formyl or carboxyl group is not a well-documented pathway for this class of compounds. Without dedicated research on this compound, the behavior of its methoxy groups under oxidative conditions remains unknown.
Elucidation of Reaction Mechanisms
Mechanistic elucidation provides a deeper understanding of chemical reactions. For this compound, there is a clear deficit of such studies.
Transition State Analysis
Transition state analysis, often performed using computational chemistry methods, is a powerful tool for understanding reaction barriers and pathways. Such analyses have been conducted for various reactions involving pyrazine and its derivatives, providing insights into their excited states and reaction dynamics. However, a search of the scientific literature reveals no specific transition state analyses for reactions involving this compound, be it for ring-opening, demethylation, or other transformations.
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a valuable experimental tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. KIE studies have been instrumental in understanding the mechanisms of various reactions, including the decarboxylation of heteroaromatic carboxylic acids. For instance, studies on the decarboxylation of other aromatic and heteroaromatic carboxylic acids have utilized carbon and solvent kinetic isotope effects to elucidate the reaction mechanism. researchgate.net These studies provide a framework for how KIE could be applied to understand the reactivity of this compound, for example, in its potential decarboxylation. However, no such experimental KIE studies have been reported for this specific compound.
Computational Modeling of Reaction Pathways
Computational modeling, particularly through methods rooted in quantum mechanics, serves as a powerful tool for elucidating the intricate details of chemical reaction pathways that are often difficult to probe through experimental means alone. For this compound, while specific computational studies on its reaction pathways are not extensively documented in publicly accessible literature, the principles and methodologies can be inferred from theoretical investigations of related pyrazine derivatives and other heterocyclic systems. These studies provide a framework for understanding the molecule's reactivity, including the identification of transition states, the calculation of activation energies, and the mapping of reaction coordinates.
Density Functional Theory (DFT) has emerged as a prevalent method for investigating the electronic structure and reactivity of pyrazine compounds. bendola.comrsc.org Such calculations can predict various molecular properties that are crucial for understanding reaction mechanisms. For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in identifying the regions of a molecule that are most likely to act as a nucleophile or an electrophile, respectively. irjweb.com In the case of this compound, the methoxy groups (-OCH₃) are electron-donating, which would be expected to increase the energy of the HOMO and influence the electron density distribution in the pyrazine ring. Conversely, the carboxylic acid group (-COOH) is electron-withdrawing, affecting the energy and localization of the LUMO. The interplay of these substituents governs the molecule's reactivity towards various reagents.
One area where computational modeling offers significant insight is in the study of protonation sites. A DFT study on 2-sec-butyl-3-methoxypyrazine (B29486) indicated that the nitrogen atom on the pyrazine ring is the preferred site for protonation over the oxygen atom of the methoxy group, as evidenced by a higher calculated proton affinity for the nitrogen site. chemrxiv.org This suggests that in acidic conditions, reactions involving this compound may be initiated by the protonation of one of the ring nitrogen atoms, which would in turn activate the ring for subsequent reactions.
Furthermore, computational models can be employed to explore potential reaction pathways such as nucleophilic substitution, which is a common reaction for halopyrazines. thieme-connect.de Although this compound does not possess a halogen substituent, the principles of modeling an addition-elimination mechanism could be applied to understand the displacement of other potential leaving groups. Theoretical calculations can map the potential energy surface of such a reaction, identifying the transition state structure and the associated energy barrier, which is critical for predicting reaction rates.
The following table summarizes key reactivity descriptors that are typically calculated using DFT to predict the chemical behavior of molecules like this compound, based on findings for related pyrazine derivatives. irjweb.comchemrxiv.orgresearchgate.net
| Descriptor | Symbol | Significance in Reaction Pathways |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the propensity to donate electrons (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ΔE | A smaller gap suggests higher reactivity. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | A global measure of electrophilic character. |
| Proton Affinity | PA | Predicts the most likely site of protonation in acid-catalyzed reactions. |
By applying these computational methodologies, researchers can construct detailed models of the reaction pathways of this compound. These models can predict the feasibility of different reactions, guide the design of synthetic routes, and provide a deeper understanding of the molecule's chemical behavior at a fundamental level. While direct computational studies on this specific compound are awaited, the established theoretical framework for pyrazine derivatives provides a solid foundation for future investigations.
Synthesis and Structural Diversity of 3,5 Dimethoxypyrazine 2 Carboxylic Acid Derivatives and Analogues
Synthesis of Carboxylic Acid Derivatives
The carboxylic acid moiety at the C-2 position of the pyrazine (B50134) ring is a prime site for chemical elaboration, allowing for the formation of esters, thioesters, amides, and other related functional groups through established synthetic protocols.
The conversion of 3,5-dimethoxypyrazine-2-carboxylic acid into its corresponding esters and thioesters can be achieved through various well-established esterification and thioesterification methods. While direct literature on this specific compound is limited, standard procedures for pyrazine carboxylic acids are readily applicable.
One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., sulfuric acid or tosic acid). mdpi.com This equilibrium-driven reaction is typically pushed towards the product by removing water as it is formed. mdpi.com Another effective approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net This method is particularly mild and effective for sterically hindered alcohols and for the synthesis of thioesters from thiols. researchgate.netgoogle.com
Alternative reagents for esterification include triazine-based coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitate the reaction under mild conditions. rjpbcs.com For thioester synthesis, methods involving the activation of the carboxylic acid with reagents like tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH) have also been reported to be effective. google.com
Table 1: General Methods for Ester and Thioester Synthesis
| Method | Reagents | Product Type | Key Features |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Requires excess alcohol; equilibrium-driven. mdpi.com |
| Steglich Esterification | Alcohol/Thiol, DCC, DMAP (cat.) | Ester/Thioester | Mild conditions; good for sterically hindered substrates. researchgate.net |
| DMTMM Coupling | Alcohol, DMTMM, N-methylmorpholine | Ester | Practical method, proceeds under atmospheric conditions. rjpbcs.com |
The synthesis of amides, hydrazides, and related carboxamides from this compound is a critical transformation. These derivatives are typically formed by activating the carboxylic acid followed by reaction with a suitable amine or hydrazine (B178648).
A widely used method involves the use of peptide coupling reagents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like diisopropylethylamine (DIPEA) is effective for coupling carboxylic acids with amines, including electron-deficient ones. rjpbcs.com The reaction proceeds through a highly reactive HOBt ester intermediate. rjpbcs.com Other common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) with DMAP, and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). rjpbcs.comrsc.org
For structurally similar compounds, such as 3-aminopyrazine-2-carboxylic acid, amides have been synthesized by first converting the acid to its methyl ester, followed by aminolysis with the desired amine under microwave irradiation. researchgate.net Another approach for this analogue involves direct coupling using 1,1'-carbonyldiimidazole (B1668759) (CDI) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Titanium tetrachloride (TiCl₄) in pyridine (B92270) has also been demonstrated as an effective mediator for the direct condensation of pyrazin-2-amines with carboxylic acids to form amides. researchgate.netnih.gov
Hydrazides are typically prepared via the hydrazinolysis of the corresponding esters. This standard method involves reacting the methyl or ethyl ester of the carboxylic acid with hydrazine hydrate (B1144303) in an alcoholic solvent. researchgate.net
Table 2: Common Reagents for Amide Bond Formation
| Coupling Reagent/Method | Typical Conditions | Scope |
|---|---|---|
| EDC/HOBt | DIPEA, Acetonitrile (B52724) | Broad, effective for electron-deficient amines. rjpbcs.com |
| CDI | DMSO, Microwave | Direct coupling of acids and amines. researchgate.net |
| TiCl₄ | Pyridine, 85 °C | Direct condensation of acids and amines. researchgate.net |
| Ester Aminolysis | Amine, NH₄Cl, Methanol (B129727), Microwave | Two-step process via ester intermediate. researchgate.net |
The conversion of this compound into more reactive intermediates like acid halides and anhydrides is a key step for synthesizing various derivatives. These intermediates are highly electrophilic and readily react with a wide range of nucleophiles.
Acid chlorides are commonly synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). rjpbcs.com This method is effective for analogous compounds like 2-pyrazine carboxylic acid, where the resulting acid chloride can be used in subsequent reactions without isolation. rjpbcs.com The high reactivity of the acid chloride allows for facile reaction with alcohols, amines, and other nucleophiles to form esters and amides, respectively. For example, various substituted amides of 6-chloropyrazine-2-carboxylic acid have been prepared from the corresponding acid chloride. researchgate.net
Symmetric carboxylic anhydrides can be formed from carboxylic acids using various dehydrating coupling systems. One such system involves the use of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride in a catalytic cycle. Another effective method utilizes triphenylphosphine in combination with trichloroisocyanuric acid under mild, neutral conditions. researchgate.net These anhydrides serve as potent acylating agents in organic synthesis. researchgate.net
Pyrazine Ring Modifications
Beyond derivatization of the carboxylic acid group, the pyrazine ring itself offers opportunities for structural modification. This includes altering the existing substitution pattern or incorporating the pyrazine core into larger, fused heterocyclic systems.
The synthesis of analogues of this compound with different substituents on the pyrazine ring is a key strategy for creating structural diversity. The electron-deficient nature of the pyrazine ring generally makes it resistant to electrophilic substitution unless activating groups are present. thieme-connect.de Conversely, nucleophilic substitution of leaving groups, such as halides, is a common and effective strategy.
The methoxy (B1213986) groups on the pyrazine ring can potentially be substituted by other nucleophiles. For instance, in the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a related compound, 2,6-dimethoxypyrazine (B1307160) is first nitrated and then undergoes amination with ammonium (B1175870) hydroxide, where the methoxy groups are displaced by amino groups. google.com This suggests that the methoxy groups of this compound could potentially be replaced by other nucleophiles under appropriate conditions, leading to a variety of 3,5-disubstituted derivatives.
Furthermore, starting from different pyrazine precursors allows for a range of substitution patterns. For example, amides have been synthesized from 6-chloro-, 5-tert-butyl-, and 6-chloro-5-tert-butylpyrazine-2-carboxylic acids, demonstrating the feasibility of incorporating alkyl and halogen substituents onto the pyrazine core. nih.gov
The this compound scaffold can serve as a building block for the synthesis of more complex bi- and polycyclic heterocyclic systems. Annulation reactions, where a new ring is fused onto the pyrazine core, are a primary method for achieving this structural complexity.
Structural Analysis of Derivatives
The three-dimensional arrangement of atoms and electrons in the derivatives of this compound is fundamental to understanding their physical and chemical properties. This section delves into the stereochemical and conformational aspects that characterize these molecules, drawing parallels from structurally related pyrazine compounds to elucidate their behavior.
The introduction of substituents onto the pyrazine ring, particularly at positions adjacent to the carboxylic acid moiety, can lead to the formation of stereoisomers. The stereochemistry of these derivatives is a critical factor that can influence their biological activity and material properties.
While specific stereoselective syntheses starting from this compound are not extensively documented in the literature, general principles of stereochemistry in polysubstituted pyrazines can be applied. For instance, the creation of chiral centers can be achieved through the asymmetric synthesis of side chains before their attachment to the pyrazine core, or by asymmetric reactions on a pre-functionalized pyrazine.
In the context of pyrazine derivatives, stereoisomerism can significantly impact biological activity. For example, in the case of cephalostatin 1, a naturally occurring pyrazine, the intricate stereochemistry of its steroidal units is crucial for its potent anticancer activity. mdpi.com Similarly, for synthetic pyrazine derivatives, the spatial arrangement of substituents can dictate their interaction with biological targets.
Table 1: Key Stereochemical Concepts in Pyrazine Derivatization
| Concept | Description | Relevance to this compound Derivatives |
| Chiral Centers | An atom, typically carbon, that is attached to four different types of atoms or groups of atoms. | Derivatization of the carboxylic acid group or the pyrazine ring can introduce chiral centers, leading to enantiomers or diastereomers. |
| Atropisomerism | Stereoisomerism arising from hindered rotation around a single bond, where the steric strain barrier to rotation is high enough to allow for the isolation of conformers. | While less common, bulky substituents on the pyrazine ring or on groups attached to it could potentially lead to atropisomers. |
| Cis-Trans Isomerism | A form of stereoisomerism describing the orientation of functional groups within a molecule. | Can occur in derivatives with double bonds in side chains or in cyclic structures attached to the pyrazine core. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational behavior of molecules in solution. Temperature-dependent NMR studies can provide insights into the energy barriers between different conformations. nih.gov For instance, in N-benzoylated piperazine (B1678402) compounds, which share some structural similarities with amide derivatives of pyrazine carboxylic acids, restricted rotation around the amide bond leads to the existence of distinct conformers at room temperature. nih.gov
X-ray crystallography provides definitive information about the conformation of molecules in the solid state. Crystal structures of various substituted pyrazine-2-carboxamides reveal that the amide group is often nearly coplanar with the pyrazine ring, facilitating electronic delocalization. nih.govnih.gov The dihedral angle between the pyrazine ring and other attached ring systems is a key conformational parameter. For example, in N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the pyridine ring is inclined to the pyrazine ring by 61.34 (6)°. nih.gov
In the absence of a crystal structure for a this compound derivative, we can infer potential conformations from related structures. The two methoxy groups at positions 3 and 5 are likely to influence the orientation of the adjacent carboxylic acid derivative at position 2 due to steric and electronic effects. The lone pairs on the oxygen atoms of the methoxy groups can interact with the pyrazine ring's pi-system, affecting its electronic properties and the rotational barrier of the C-O bonds.
Table 2: Conformational Data of Structurally Related Pyrazine Derivatives
| Compound | Method | Key Conformational Feature | Dihedral Angle (Pyrazine Ring to Substituent Ring) | Reference |
| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | X-ray Crystallography | Amide group nearly coplanar with pyrazine ring | 61.34 (6)° | nih.gov |
| N2,N5-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | X-ray Crystallography | Extended conformation | 89.17 (7)° | nih.gov |
| 3,6-dimethyl-N2,N5-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | X-ray Crystallography | Extended conformation | 75.83 (8)° | nih.gov |
| N-benzoylated piperazines | Temperature-dependent 1H NMR | Restricted rotation around the amide C-N bond | N/A | nih.gov |
The interplay of steric hindrance and electronic interactions governs the preferred conformations of these molecules, which in turn dictates their packing in the solid state and their interaction with other molecules in solution.
Advanced Spectroscopic and Spectrometric Characterization of 3,5 Dimethoxypyrazine 2 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as the cornerstone for the structural analysis of 3,5-Dimethoxypyrazine-2-carboxylic acid in solution. The combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of the molecular framework, including proton and carbon environments, through-bond connectivities, and spatial relationships.
Due to the substitution pattern, the molecule possesses a single aromatic proton (H-6) and distinct carbon signals for the pyrazine (B50134) ring, the two methoxy (B1213986) groups, and the carboxylic acid function. The predicted ¹H and ¹³C NMR chemical shifts are fundamental for interpreting more complex NMR data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the pyrazine ring and data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-6 | ~8.2 | - |
| C-2 | - | ~145.0 |
| C-3 | - | ~158.0 |
| C-5 | - | ~157.5 |
| C-6 | - | ~135.0 |
| COOH | ~13.0 (broad) | ~165.0 |
| 3-OCH₃ | ~4.1 | ~56.0 |
Multi-dimensional NMR experiments are critical for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. nih.gov
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other. For the parent compound, COSY would be of limited use due to the presence of only one isolated ring proton. However, in derivatives where the C-6 position is substituted with a group containing protons (e.g., an ethyl group), COSY would reveal through-bond connectivities within that substituent.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). For this compound, an HSQC experiment would show a clear correlation between the H-6 proton signal and the C-6 carbon signal. It would also show correlations between the methoxy protons and their respective methoxy carbons, confirming their assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the carbon skeleton by revealing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). For this molecule, the following key correlations would be expected:
The H-6 proton (~8.2 ppm) would show correlations to C-2, C-3, and C-5, confirming the position of the substituents relative to the only ring proton.
The methoxy protons at C-3 (~4.1 ppm) would show a strong correlation to the C-3 carbon.
The methoxy protons at C-5 (~4.0 ppm) would show a strong correlation to the C-5 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their through-bond connectivity. A NOESY spectrum would be crucial for confirming the spatial arrangement of the substituents. Key expected correlations would include:
A cross-peak between the H-6 proton and the protons of the 5-OCH₃ group, confirming their spatial proximity on the pyrazine ring.
A potential, albeit weaker, cross-peak between the protons of the 3-OCH₃ group and the carboxylic acid proton, depending on the preferred conformation.
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlating Nuclei | Expected Cross-Peaks | Information Gained |
|---|---|---|---|
| HSQC | ¹H, ¹³C | H-6 ↔ C-63-OCH₃ ↔ 3-OCH₃5-OCH₃ ↔ 5-OCH₃ | Direct C-H attachments |
| HMBC | ¹H, ¹³C | H-6 ↔ C-2, C-3, C-53-OCH₃ ↔ C-35-OCH₃ ↔ C-5 | Carbon skeleton connectivity |
| NOESY | ¹H, ¹H | H-6 ↔ 5-OCH₃ protons | Spatial proximity of substituents |
The chemical shifts of the pyrazine ring atoms are significantly influenced by the electronic properties of the three substituents: two electron-donating methoxy (-OCH₃) groups and one electron-withdrawing carboxylic acid (-COOH) group. mdpi.comsemanticscholar.org
The parent pyrazine molecule has ¹H NMR signals at ~8.6 ppm and a ¹³C signal at ~145.1 ppm. In this compound:
Carbon Atoms: The methoxy groups, being strong electron-donating groups through resonance, cause a significant upfield shift (shielding) of the carbons they are attached to (C-3 and C-5) and the ortho/para carbons, while the nitrogen atoms and the carboxylic acid group have a deshielding effect. The chemical shifts of C-3 and C-5 are expected to be significantly downfield due to the direct attachment of electronegative oxygen and their position relative to the ring nitrogens. mdpi.com The carboxylic acid group at C-2 further deshields this carbon.
Proton Atoms: The sole H-6 proton is flanked by a nitrogen atom and a methoxy-substituted carbon. The net electronic effect of the two methoxy groups and the carboxylic acid group results in a predicted upfield shift for H-6 relative to the protons of unsubstituted pyrazine.
The conformation of the methoxy groups relative to the plane of the pyrazine ring also has a notable effect on the ¹³C chemical shift of the methoxy carbon itself. Typically, an aromatic methoxy carbon appears around 56 ppm. However, if steric hindrance forces the group to adopt an out-of-plane conformation, the resonance can be deshielded to ~62 ppm. nih.gov
Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes. For this compound, DNMR could be employed to investigate hindered rotation around single bonds, which can lead to the existence of distinct conformers at low temperatures. mdpi.com
Potential dynamic processes in this molecule include:
Rotation around the C2-COOH bond: Steric hindrance from the adjacent methoxy group at C-3 could create a significant energy barrier to rotation. At low temperatures, this could result in two distinct conformers, leading to a doubling of some signals in the NMR spectrum. As the temperature is raised, the rate of rotation increases, causing the separate signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen to a time-averaged signal at higher temperatures. mdpi.com
Rotation around the C-O bonds of the methoxy groups: Similar to the carboxylic acid group, rotation of the methoxy groups might be hindered, particularly the one at C-3. Variable-temperature NMR studies could determine the Gibbs free energy of activation (ΔG‡) for these rotational processes, providing quantitative insight into the conformational flexibility of the molecule. mdpi.com
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides information on the precise mass of a molecule, which allows for the determination of its elemental formula. When coupled with tandem mass spectrometry (MS/MS), it also offers detailed structural information through the analysis of fragmentation patterns. nih.gov
The molecular formula for this compound is C₇H₈N₂O₄. High-resolution mass spectrometry, typically using techniques like electrospray ionization (ESI), would be used to measure the mass of the protonated molecule, [M+H]⁺.
Calculated Exact Mass of [M+H]⁺: 185.0557
Elemental Composition: C=45.66%, H=4.38%, N=15.21%, O=34.75%
The experimentally measured mass is typically expected to be within 5 ppm of the calculated value, which serves to confirm the elemental composition and rule out other potential molecular formulas. nih.gov
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion at m/z 185.06) followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fingerprint that is characteristic of the molecule's structure. youtube.com A plausible fragmentation pathway for protonated this compound is outlined below.
The initial fragmentation is likely to involve the carboxylic acid group, which can readily lose water (H₂O, 18 Da) or formic acid (HCOOH, 46 Da, as a combination of H₂O and CO). Subsequent fragmentations would involve the methoxy groups and the pyrazine ring itself.
Table 3: Plausible Fragmentation Pathway for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 185.06 | H₂O (18.01) | 167.04 | Loss of water from the carboxylic acid group |
| 185.06 | CO₂ (44.00) | 141.06 | Decarboxylation |
| 167.04 | CO (28.00) | 139.04 | Loss of carbon monoxide from the acylium ion |
| 141.06 | CH₃• (15.02) | 126.04 | Loss of a methyl radical from a methoxy group |
| 139.04 | CH₃• (15.02) | 124.02 | Loss of a methyl radical from a methoxy group |
This proposed pathway illustrates how the analysis of neutral losses and the m/z values of the resulting product ions can be used to confirm the presence and connectivity of the carboxylic acid and methoxy functional groups on the pyrazine core.
Ionization Techniques and Their Impact on Spectral Interpretation
The mass spectrometric analysis of this compound relies on the initial conversion of the neutral molecule into a gas-phase ion, a process governed by the chosen ionization technique. The selection of an ionization method is critical as it directly influences the resulting mass spectrum, determining whether the spectrum is dominated by the intact molecular ion or a complex pattern of fragment ions. This, in turn, dictates the type of structural information that can be elucidated. Ionization techniques are broadly categorized as either "hard" or "soft," distinguished by the amount of energy they impart to the analyte molecule.
Hard ionization techniques, such as Electron Ionization (EI) , bombard the analyte with high-energy electrons (typically 70 eV). This process is highly energetic and often leads to extensive and reproducible fragmentation of the molecule. nih.govwikipedia.org For this compound, an EI spectrum would likely show a weak or absent molecular ion peak (M⁺˙). The fragmentation pattern would be complex, providing significant structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl radical (M-17) and the entire carboxyl group (M-45). libretexts.org Other predictable cleavages for this specific molecule would involve the loss of a methyl radical (˙CH₃) from a methoxy group to yield an [M-15]⁺ ion, or the loss of a methoxy radical (˙OCH₃) to give an [M-31]⁺ ion. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification.
Soft ionization techniques impart significantly less energy to the analyte, resulting in minimal fragmentation and typically producing an abundant ion corresponding to the intact molecule, known as a quasi-molecular ion. wikipedia.org These methods are ideal for determining the molecular weight of the compound.
Electrospray Ionization (ESI) is a widely used soft ionization technique suitable for polar and thermally labile molecules. nih.gov The analyte in solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, ions are formed. For this compound, ESI would be expected to generate a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, given the acidic nature of the carboxylic group. Adduct ions, such as [M+Na]⁺, may also be observed.
Chemical Ionization (CI) is a gas-phase soft ionization method where a reagent gas (like methane or ammonia) is first ionized by electrons. These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, to create quasi-molecular ions, most commonly [M+H]⁺. This results in significantly less fragmentation than EI, providing clear molecular weight information.
Atmospheric Pressure Chemical Ionization (APCI) is another soft technique that ionizes the sample at atmospheric pressure. It is well-suited for relatively polar, semi-volatile compounds. A heated nebulizer vaporizes the sample, which is then ionized by a corona discharge. Similar to CI and ESI, APCI would be expected to produce a strong [M+H]⁺ ion for this compound.
The choice between these techniques depends on the analytical goal. EI is superior for detailed structural elucidation through its fragmentation patterns, while ESI, CI, and APCI are preferred for accurate molecular weight determination.
| Ionization Technique | Energy Level | Primary Ion(s) Expected | Fragmentation | Primary Application |
|---|---|---|---|---|
| Electron Ionization (EI) | Hard | M⁺˙ (often weak), [M-15]⁺, [M-17]⁺, [M-31]⁺, [M-45]⁺ | Extensive | Structural Elucidation |
| Electrospray Ionization (ESI) | Soft | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | Minimal | Molecular Weight Determination |
| Chemical Ionization (CI) | Soft | [M+H]⁺ | Low | Molecular Weight Determination |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft | [M+H]⁺ | Low | Molecular Weight Determination |
Vibrational Spectroscopy (IR and Raman) Investigations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing its fundamental vibrational modes. These techniques are complementary and offer a detailed fingerprint of the functional groups present and their chemical environment.
Fundamental Vibrational Mode Assignments
The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands (in IR) or scattered peaks (in Raman) to the vibrations of its constituent parts: the pyrazine ring, the carboxylic acid group, and the two methoxy groups. While a direct experimental spectrum for this specific molecule is not detailed in the available literature, a reliable assignment can be compiled based on extensive data from closely related compounds such as pyrazine-2-carboxylic acid, its derivatives, and other substituted pyrazines. hilarispublisher.comresearchgate.netcolab.wsresearchgate.net
Carboxylic Acid Group Vibrations : The carboxylic acid functional group gives rise to some of the most characteristic bands in the IR spectrum. orgchemboulder.com The O-H stretching vibration (νO-H) appears as a very broad and intense band, typically spanning from 3300 to 2500 cm⁻¹, often obscuring the C-H stretching region. libretexts.org This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. The carbonyl C=O stretching vibration (νC=O) is another strong, sharp absorption, expected in the 1720-1680 cm⁻¹ range for aromatic acids, with the exact frequency being sensitive to conjugation and hydrogen bonding. orgchemboulder.comspectroscopyonline.com The C-O stretching (νC-O) and O-H in-plane bending (δO-H) vibrations are coupled and appear in the 1440-1210 cm⁻¹ region. orgchemboulder.comlibretexts.org A broad O-H out-of-plane bend (γO-H) is typically found near 920 cm⁻¹. spectroscopyonline.com
Pyrazine Ring Vibrations : The aromatic pyrazine ring exhibits several characteristic vibrations. Aromatic C-H stretching (νC-H) modes are expected to appear in the 3100-3000 cm⁻¹ region. libretexts.org The ring C=C and C=N stretching vibrations occur in the 1600-1400 cm⁻¹ region. Other fundamental modes include in-plane and out-of-plane ring deformations and C-H bending vibrations, which populate the complex "fingerprint region" below 1400 cm⁻¹. libretexts.org
Methoxy Group Vibrations : The two methoxy (-OCH₃) groups also have distinct vibrational signatures. The asymmetric and symmetric C-H stretching vibrations of the methyl group typically occur in the 2960-2850 cm⁻¹ range. The asymmetric C-O-C stretching is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. Methyl bending (scissoring and rocking) modes also contribute to the spectrum in the 1460-1170 cm⁻¹ range.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch (νO-H) | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |
| Aromatic C-H Stretch (νC-H) | Pyrazine Ring | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (νC-H) | Methoxy Groups | 2960 - 2850 | Medium |
| C=O Stretch (νC=O) | Carboxylic Acid | 1720 - 1680 | Strong, Sharp |
| Ring C=C, C=N Stretches | Pyrazine Ring | 1600 - 1400 | Medium-Strong |
| CH₃ Bending (δCH₃) | Methoxy Groups | 1460 - 1440 | Medium |
| O-H In-plane Bend (δO-H) | Carboxylic Acid | 1440 - 1395 | Medium, Broad |
| C-O Stretch (νC-O) | Carboxylic Acid | 1320 - 1210 | Strong |
| Asymmetric C-O-C Stretch | Methoxy Groups | ~1250 | Strong |
| Symmetric C-O-C Stretch | Methoxy Groups | ~1040 | Medium |
| O-H Out-of-plane Bend (γO-H) | Carboxylic Acid | 960 - 900 | Medium, Broad |
Analysis of Hydrogen Bonding and Intermolecular Interactions via Vibrational Shifts
Vibrational spectroscopy is exceptionally sensitive to intermolecular forces, particularly hydrogen bonding. For this compound, the most significant intermolecular interaction in the solid state or in concentrated nonpolar solutions is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules. orgchemboulder.com This dimerization has a profound and predictable effect on the vibrational spectrum.
The formation of an O-H···O=C hydrogen bond weakens the O-H bond, causing its stretching frequency (νO-H) to decrease significantly (a "red shift"). This leads to the characteristic broad absorption observed between 3300-2500 cm⁻¹, in contrast to the sharper, higher-frequency band (~3500 cm⁻¹) expected for a free, non-hydrogen-bonded (monomeric) O-H group. libretexts.org Concurrently, the hydrogen bond also slightly weakens the C=O double bond, resulting in a red shift of the carbonyl stretching frequency (νC=O) by approximately 30-60 cm⁻¹ compared to its monomeric state. libretexts.org Therefore, observing the νC=O band in the 1710 cm⁻¹ region is strong evidence for a dimeric structure. libretexts.org
In addition to self-association, interactions with solvent molecules can also induce spectral shifts. In proton-accepting solvents, the solvent molecules can disrupt the carboxylic acid dimers and form hydrogen bonds with the acid's O-H group, leading to similar red shifts in the νO-H band. Conversely, interactions between the solvent and the pyrazine ring nitrogens can also occur, potentially causing slight shifts in the ring's vibrational modes. rsc.orgresearchgate.net
Overtone and Combination Band Analysis
While most of the prominent peaks in a vibrational spectrum correspond to fundamental transitions (where a vibrational mode is excited by one quantum, Δv=1), weaker bands known as overtones and combination bands can also be observed. libretexts.org
Overtone bands arise from transitions where a vibrational mode is excited by more than one quantum (e.g., Δv=2, 3,...). youtube.com The frequency of the first overtone is approximately twice that of the corresponding fundamental vibration. For this compound, the strong C=O stretching band (~1700 cm⁻¹) might produce a weak overtone band in the 3400 cm⁻¹ region. Similarly, strong C-H stretching fundamentals (~3000 cm⁻¹) could have overtones in the near-infrared (NIR) region. These bands are generally much weaker in intensity than the fundamentals. spectroscopyonline.com
Combination bands occur when a single photon simultaneously excites two or more different fundamental vibrations. libretexts.org The frequency of a combination band is approximately the sum of the frequencies of the two interacting fundamental modes. For example, a C=O stretch (~1700 cm⁻¹) and a ring stretch (~1500 cm⁻¹) could give rise to a weak combination band around 3200 cm⁻¹. youtube.com
The region between 2800 and 2500 cm⁻¹, on the lower-wavenumber side of the broad O-H stretch, often contains a series of minor peaks that are attributed to overtones and combination bands involving C-O stretching and O-H bending vibrations. spectroscopyonline.com
Furthermore, Fermi resonance can complicate the spectrum. This phenomenon occurs when an overtone or combination band has a similar energy and the same symmetry as a fundamental vibration. libretexts.org The two states interact (or "mix"), which results in two observed bands that are shifted from their expected positions and share intensity. The weaker overtone/combination band "borrows" intensity from the strong fundamental, resulting in a doublet of peaks of comparable intensity where only one strong peak was expected. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
Unit Cell Parameters and Space Group Analysis
While specific crystallographic data for this compound has not been found in the surveyed literature, the principles of the analysis can be illustrated by examining data from the closely related molecule, pyrazine-2-carboxylic acid (pyrazinoic acid). researchgate.net
A crystallographic study first determines the unit cell , which is the smallest repeating parallelepiped that can be used to construct the entire crystal lattice through translational symmetry. The unit cell is defined by six parameters: the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). researchgate.net These parameters define the crystal system (e.g., triclinic, monoclinic, orthorhombic).
The analysis also identifies the space group of the crystal. The space group is a mathematical description of all the symmetry elements present in the crystal structure, including translations, rotations, reflections, and inversions. wikipedia.organl.gov There are 230 possible space groups in three dimensions. The space group provides crucial information about the arrangement and relationship of molecules within the unit cell. For example, it dictates the number of molecules per unit cell (Z) and can reveal if the molecule itself possesses any crystallographic symmetry, such as sitting on a mirror plane or an inversion center. researchgate.net
For the orthorhombic polymorph of pyrazine-2-carboxylic acid, a redetermination of its structure provided the following unit cell parameters and space group information. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₄N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 12.188 (2) |
| b (Å) | 6.5290 (13) |
| c (Å) | 6.8520 (14) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 544.7 (2) |
| Z (Molecules per unit cell) | 4 |
In this example, the orthorhombic system is defined by orthogonal axes of unequal length. The space group Pnma is centrosymmetric, and the molecule is located on a crystallographic mirror plane (m). The molecules are linked by O—H···N hydrogen bonds to form chains. researchgate.net A similar crystallographic investigation of this compound would provide analogous data, revealing its precise solid-state conformation and the specific intermolecular interactions that dictate its crystal packing.
Bond Lengths, Bond Angles, and Torsional Angles
The pyrazine ring is expected to be largely planar. The C-N bond lengths within the ring are typically in the range of 1.33-1.34 Å, while the C-C bond length is approximately 1.39 Å. The introduction of methoxy and carboxylic acid groups is anticipated to induce minor distortions in the ring geometry. The C-O bond lengths of the methoxy groups are expected to be around 1.36 Å for the C-O(aryl) bond and 1.43 Å for the O-CH3 bond.
For the carboxylic acid group, the C=O double bond is typically shorter (around 1.21 Å) than the C-OH single bond (around 1.31 Å). The bond angles within the pyrazine ring are expected to be close to 120°, consistent with its aromatic character. The C-C-N and C-N-C angles will deviate slightly from this ideal value due to the presence of the nitrogen heteroatoms.
A key geometric parameter is the torsional angle between the plane of the pyrazine ring and the carboxylic acid group. In related structures, this angle can vary significantly depending on the crystal packing and intramolecular interactions. For instance, in one form of pyrazine-2,3-dicarboxylic acid, the dihedral angles of the carboxylic groups with the pyrazine ring are 22.7° and 50.0° in one molecule, and 9.7° and 79.1° in another independent molecule within the same crystal, highlighting the conformational flexibility. researchgate.net
Table 1: Representative Bond Lengths and Angles in Related Pyrazine Carboxylic Acid Derivatives
| Bond/Angle | Typical Value (Å or °) |
| C-N (ring) | 1.33 - 1.34 |
| C-C (ring) | 1.39 |
| C=O (carboxyl) | ~1.21 |
| C-OH (carboxyl) | ~1.31 |
| C-O (methoxy) | ~1.36 |
| O-CH3 (methoxy) | ~1.43 |
| C-N-C (ring) | ~116 |
| N-C-C (ring) | ~122 |
| O=C-OH (carboxyl) | ~123 |
Note: The data in this table is based on crystallographic data from related pyrazine carboxylic acid derivatives and serves as an estimation for this compound.
Supramolecular Assembly and Packing Motifs
The supramolecular architecture of this compound in the solid state is predicted to be dominated by a network of hydrogen bonds and π-π stacking interactions. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and pyrazine nitrogen atoms (hydrogen bond acceptors) allows for the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.
A primary motif anticipated is the formation of intermolecular hydrogen bonds between the carboxylic acid's hydroxyl group and one of the pyrazine nitrogen atoms of an adjacent molecule. This O-H···N interaction is a common and stable feature in the crystal structures of many pyridine (B92270) and pyrazine carboxylic acids. Additionally, the carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor, potentially interacting with C-H donors from neighboring pyrazine rings or methyl groups of the methoxy substituents.
Electronic Absorption and Emission Spectroscopy
The electronic spectra of this compound are expected to be characterized by transitions involving the π-system of the pyrazine ring and the non-bonding electrons of the nitrogen and oxygen atoms.
The UV-Vis absorption spectrum of this compound is predicted to exhibit two main types of electronic transitions:
π→π* transitions: These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the pyrazine ring, are expected to appear at shorter wavelengths (higher energy) and have high molar absorptivities (ε).
n→π* transitions: These transitions involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to a π* antibonding orbital of the pyrazine ring. These transitions are typically symmetry-forbidden and thus appear at longer wavelengths (lower energy) with significantly lower molar absorptivities compared to π→π* transitions.
The presence of two electron-donating methoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine-2-carboxylic acid. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level.
Table 2: Predicted UV-Vis Absorption Characteristics for this compound in a Non-polar Solvent
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π→π | ~260 - 280 | High (> 10,000) |
| n→π | ~320 - 340 | Low (< 1,000) |
Note: These are estimated values based on the electronic properties of related methoxy-substituted pyrazines and pyrazine carboxylic acids.
Pyrazine and its derivatives are known to exhibit luminescence. The fluorescence of this compound would arise from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The emission wavelength is expected to be longer than the absorption wavelength (Stokes shift).
The electronic absorption and emission spectra of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
For the n→π* transition, an increase in solvent polarity typically leads to a hypsochromic (blue) shift. This is because the ground state, with its non-bonding electrons, is more stabilized by polar solvents through hydrogen bonding than the excited state.
Conversely, for the π→π* transition, an increase in solvent polarity often results in a bathochromic (red) shift. This occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state in a polar environment.
The fluorescence emission is also likely to exhibit solvatochromism. If the excited state has a larger dipole moment than the ground state, a red shift in the emission maximum is expected with increasing solvent polarity. This is due to the reorientation of solvent molecules around the excited state dipole, leading to its stabilization before emission occurs. The magnitude of these solvent effects can provide valuable information about the electronic nature of the excited states.
Computational and Theoretical Chemistry Investigations of this compound
Theoretical studies have been conducted on structurally related pyrazine derivatives, such as pyrazine-2-carboxylic acid and its amides, 3-amino-2-pyrazine carboxylic acid, and various other substituted pyrazines. tubitak.gov.trnanoient.orgresearchgate.net These studies employ methods like DFT and ab initio calculations to explore molecular structures, vibrational frequencies, and electronic properties. tubitak.gov.trnanoient.orgmdpi.comnih.govnih.gov For instance, research on similar compounds has utilized DFT with basis sets like 6-311++G(d,p) to optimize geometries and predict spectroscopic data (FTIR, FT-Raman, NMR, UV-Vis). nanoient.orgresearchgate.net However, the specific substituent groups (two methoxy groups at positions 3 and 5) on the target molecule, this compound, would significantly influence its electronic and steric properties. Therefore, directly extrapolating data from other pyrazine derivatives would not provide a scientifically accurate representation for the specified compound.
Similarly, while molecular dynamics simulations are used to understand the conformational behavior and intermolecular interactions of various organic molecules, including some heterocyclic compounds, specific simulation data for this compound concerning its conformational space and solvation effects could not be located. nih.govnih.govmdpi.com
Due to the absence of specific published research, generating data tables and detailed findings for each subsection of the requested outline for this compound is not possible at this time. Such an analysis would require performing original quantum chemical calculations and molecular dynamics simulations, which is beyond the scope of this response.
Computational and Theoretical Chemistry Investigations of 3,5 Dimethoxypyrazine 2 Carboxylic Acid
Reaction Pathway Modeling and Energetics
Computational modeling of reaction pathways for molecules like 3,5-dimethoxypyrazine-2-carboxylic acid is crucial for understanding their synthesis, degradation, and interaction with biological systems. This involves detailed characterization of the potential energy surface (PES) to identify the most likely routes from reactants to products.
Transition State Characterization
The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier along a reaction coordinate. fiveable.megithub.io Its characterization is fundamental to understanding the kinetics of a chemical reaction. numberanalytics.comnumberanalytics.com For a reaction involving this compound, such as decarboxylation or esterification, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state geometry.
A key feature of a transition state is that it is a first-order saddle point on the PES, having one imaginary frequency in its vibrational spectrum. github.io This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product. github.io Computational chemists use algorithms to optimize the geometry to this saddle point, allowing for the calculation of the activation energy (the energy difference between the reactant and the transition state), which is a primary determinant of the reaction rate. fiveable.me
Reaction Coordinate Mapping
Once a transition state is identified, the entire reaction pathway can be mapped out by following the Intrinsic Reaction Coordinate (IRC). numberanalytics.com The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. numberanalytics.com This mapping provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. annualreviews.orghw.ac.uk
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at building predictive models that correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.gov For this compound, QSPR models can be developed to predict properties such as solubility, boiling point, and biological activity. researchgate.net
Development of Predictive Models for Chemical Properties
The development of a QSPR model involves several key steps. First, a dataset of molecules with known properties is compiled. For pyrazine (B50134) derivatives, this could include various substituted pyrazines and their experimentally determined properties. Next, molecular descriptors are calculated for each molecule in the dataset. These descriptors are numerical representations of the molecular structure. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest. windows.net
The predictive power of the resulting model is then validated using both internal and external sets of compounds. A robust QSPR model can then be used to predict the properties of new or hypothetical compounds, such as novel derivatives of this compound, thereby guiding synthetic efforts and accelerating the discovery process. nih.gov
Descriptors Based on Molecular Structure
Molecular descriptors are at the heart of QSPR modeling, as they encode the structural information that determines a molecule's properties. pharmatutor.orgmdpi.com These descriptors can be broadly categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. pharmatutor.org
Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and include information about the molecule's volume and surface area.
Electronic Descriptors: These descriptors relate to the electronic structure of the molecule, such as dipole moment and orbital energies (e.g., HOMO and LUMO), and are often calculated using quantum mechanical methods. nih.gov
Physicochemical Descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity, which can be either experimentally measured or computationally estimated. researchgate.net
The selection of appropriate descriptors is a critical step in building an accurate QSPR model for compounds like this compound, as the chosen descriptors must capture the structural variations that influence the property being modeled. researchgate.net
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and cyclicity. |
| Geometrical | Molecular surface area, molecular volume | 3D shape and size of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Distribution of electrons and reactivity. |
| Physicochemical | LogP, molar refractivity, polarizability | Lipophilicity and light interaction. |
Advanced Research Applications and Future Directions for 3,5 Dimethoxypyrazine 2 Carboxylic Acid
Role as a Precursor in Complex Organic Synthesis
The inherent reactivity of the pyrazine (B50134) core, combined with the directing effects of its functional groups, makes 3,5-Dimethoxypyrazine-2-carboxylic acid a valuable building block for the construction of more elaborate chemical structures.
Building Block for Heterocyclic Scaffolds
The pyrazine moiety is a cornerstone in the synthesis of a wide array of heterocyclic compounds. The presence of the carboxylic acid and methoxy (B1213986) groups on the pyrazine ring of this compound offers multiple reaction sites for elaboration. The carboxylic acid can be converted into various other functional groups, such as amides, esters, or can be involved in cyclization reactions to form fused ring systems. The methoxy groups, being electron-donating, can influence the regioselectivity of electrophilic substitution reactions on the pyrazine ring, guiding the synthesis towards specific isomers.
For instance, the pyrazine ring can undergo condensation reactions with 1,2-diamines to form extended aromatic systems like quinoxalines, a structural motif present in many biologically active compounds. While specific examples utilizing this compound are not extensively documented, the general reactivity of pyrazine derivatives suggests its potential in creating novel, substituted heterocyclic frameworks.
Intermediate in the Synthesis of Advanced Chemical Structures
Beyond the construction of fundamental heterocyclic scaffolds, this compound can serve as a key intermediate in multi-step synthetic pathways. Its functional groups allow for sequential modifications, enabling the assembly of complex target molecules. The carboxylic acid provides a handle for peptide coupling reactions, potentially leading to the synthesis of novel peptidomimetics or other amide-containing structures.
Furthermore, the pyrazine ring itself can be a precursor to other heterocyclic systems through ring-transformation reactions. Although less common, such transformations can lead to the formation of pyridazines, pyrimidines, or even non-aromatic heterocyclic structures, depending on the reaction conditions and reagents employed. The strategic use of this compound as an intermediate allows for the introduction of the dimethoxypyrazine moiety into a larger molecular architecture, which can be crucial for tuning the electronic and steric properties of the final product.
Coordination Chemistry Ligand Applications
The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability to bind to metal ions through multiple sites (chelation or bridging) opens up possibilities for the construction of novel coordination polymers and metal-organic frameworks (MOFs), as well as for the design of specialized catalysts.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting MOF. Pyrazine and carboxylic acid-based ligands are widely used in the construction of MOFs due to their versatile coordination modes. rsc.orgresearchgate.net
This compound can act as a multidentate ligand, bridging multiple metal centers to form extended networks. The pyrazine nitrogens can coordinate to metal ions, while the carboxylate group can bind in a monodentate, bidentate chelating, or bidentate bridging fashion. This versatility in coordination can lead to the formation of diverse network topologies with potential applications in gas storage, separation, and catalysis. The methoxy groups can also influence the framework's properties by modifying the pore environment and potentially participating in host-guest interactions.
| Coordination Site | Possible Binding Modes | Potential Impact on MOF Structure |
|---|---|---|
| Pyrazine Nitrogens | Bridging two metal centers | Formation of linear or zigzag chains |
| Carboxylate Group | Monodentate, Bidentate Chelating, Bidentate Bridging | Creation of dimeric metal units, linking of chains into layers or 3D frameworks |
| Methoxy Oxygens | Weak coordination to metal centers | Potential for framework stabilization and influencing pore chemistry |
Design of Ligands for Catalysis
Metal complexes containing pyrazine-based ligands have shown catalytic activity in a variety of organic transformations. nih.govias.ac.innih.gov The electronic properties of the pyrazine ring can be tuned by substituents, which in turn influences the catalytic performance of the metal center. The methoxy groups in this compound, being electron-donating, can increase the electron density at the metal center, which may enhance its reactivity in certain catalytic cycles, such as oxidative addition.
Furthermore, the carboxylic acid group can be used to anchor the metal complex to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and recycled. The combination of the pyrazine and carboxylate functionalities in a single ligand allows for the design of catalysts with specific steric and electronic properties, tailored for particular applications in fine chemical synthesis.
Analytical Method Development for Detection and Quantification
The presence of pyrazine derivatives, including pyrazine carboxylic acids, in various matrices such as food and biological samples necessitates the development of sensitive and selective analytical methods for their detection and quantification. These compounds can be important flavor components or metabolites of larger molecules. acs.org
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are well-suited for the analysis of polar compounds like this compound. A study on the structurally similar 3,5-dimethylpyrazine-2-carboxylic acid demonstrated the successful use of stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC-MS/MS) for its quantification in human urine. This approach offers high sensitivity and specificity, allowing for the detection of trace amounts of the analyte in complex biological matrices.
The development of a validated analytical method for this compound would involve several key steps:
Sample Preparation: Extraction of the analyte from the matrix (e.g., solid-phase extraction or liquid-liquid extraction) to remove interferences.
Chromatographic Separation: Optimization of the HPLC conditions (column, mobile phase, gradient) to achieve good separation from other components in the sample.
Mass Spectrometric Detection: Optimization of the MS/MS parameters (precursor and product ions, collision energy) for selective and sensitive detection.
Method Validation: Assessment of the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. myfoodresearch.com
| Parameter | Typical Approach | Rationale |
|---|---|---|
| Chromatography | Reversed-phase HPLC with a C18 column | Good retention and separation of polar aromatic compounds. |
| Mobile Phase | Acetonitrile (B52724)/water with formic acid | Provides good peak shape and ionization efficiency in positive ion mode. |
| Ionization | Electrospray Ionization (ESI) in positive mode | Efficiently ionizes the nitrogen-containing pyrazine ring. |
| Detection | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
The establishment of such a method would be valuable for pharmacokinetic studies, food analysis, and environmental monitoring where the presence and concentration of this compound may be of interest.
Development of Chromatographic Methods
The analysis and purification of this compound and its derivatives necessitate the development of robust chromatographic methods. While specific methods for this exact compound are not extensively documented, established principles for the separation of carboxylic acids and other pyrazine derivatives provide a clear framework for future development. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the most probable technique for its analysis.
A hypothetical HPLC method could utilize a C18 stationary phase, which is effective for separating moderately polar aromatic compounds. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape) and an organic solvent like acetonitrile or methanol (B129727). A study on the metabolites of 2,3,5-trimethylpyrazine (B81540) successfully used a biphenyl (B1667301) column with a gradient of 0.1% formic acid and 1 mM ammonium acetate in water/acetonitrile, demonstrating a viable approach for related pyrazine carboxylic acids acs.org.
Detection could be achieved using a Diode-Array Detector (DAD) to monitor the compound's UV absorbance, or more selectively and sensitively, with Mass Spectrometry (MS). LC-MS/MS would allow for trace-level quantification and structural confirmation, which is crucial for metabolite studies or purity analysis in material science applications.
Table 1: Hypothetical HPLC-DAD Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 275 nm (Hypothetical λmax) |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min (Simulated) |
Integration into Sensor Technologies
Pyrazine derivatives are increasingly explored in sensor technology due to their distinct electronic properties and ability to participate in molecular recognition. The electron-deficient nature of the pyrazine ring makes it a candidate for electrochemical and fluorescent sensors. For this compound, the carboxylic acid group provides a crucial handle for covalent immobilization onto sensor surfaces, such as electrodes or nanoparticles.
A novel pyrazine derivative incorporating a furan (B31954) unit was designed as a "turn-on" fluorescent sensor, demonstrating high selectivity and sensitivity for Al³⁺ ions. This sensing mechanism relies on the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion to the sensor molecule restricts intramolecular rotation and enhances fluorescence emission rsc.orgresearchgate.net. Similarly, this compound could be functionalized with appropriate chelating units to create selective sensors for various metal ions or other analytes. The methoxy groups can modulate the electronic properties of the pyrazine core, potentially fine-tuning the sensor's sensitivity and selectivity.
Exploration of New Material Science Applications
There is significant interest in developing new polymers from biobased or novel aromatic building blocks to achieve unique material properties. Carboxylic acid-functionalized heterocycles are valuable monomer precursors. This compound can serve as a building block for novel polymers, particularly polyesters and polyamides.
Following esterification to its methyl ester, the compound could undergo polycondensation with various diols (e.g., 1,4-butanediol, ethylene (B1197577) glycol) to synthesize a new class of pyrazine-containing polyesters. This approach is analogous to the synthesis of biobased polyesters from dimethylpyrazine dipropionic acid, which yielded materials with a range of thermal properties acs.org. The rigid, electron-deficient pyrazine core is expected to impart high thermal stability and specific electronic characteristics to the resulting polymer. The methoxy substituents would influence polymer solubility, chain packing, and intermolecular interactions, thereby affecting properties like glass transition temperature (Tg) and crystallinity. These polymers could find applications as engineering plastics or specialty materials with tailored thermal and electronic performance maastrichtuniversity.nl.
Pyrazine-based materials are gaining considerable attention for their use in optoelectronic applications, including organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors mdpi.com. The electron-deficient pyrazine ring facilitates favorable charge transfer properties researchgate.net. When incorporated into conjugated polymers or small molecules, pyrazine units can act as strong electron acceptors, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the material.
For this compound, the combination of electron-donating methoxy groups and the electron-withdrawing pyrazine core creates a "push-pull" electronic structure. This can lead to a smaller HOMO-LUMO gap, red-shifting the material's absorption and emission spectra. Studies on other pyrazine derivatives have shown that such substitutions can effectively tune the optoelectronic properties mdpi.com. Materials derived from this compound could be investigated as host materials or emitters in OLEDs. For instance, indenopyrazine derivatives have been successfully used as highly efficient blue emitting materials in OLEDs optica.orgresearchgate.net. Similarly, modifying the carboxylic acid group to integrate the 3,5-dimethoxypyrazine unit into larger conjugated systems could yield novel materials for a range of optoelectronic devices.
Table 2: Comparison of Calculated Optoelectronic Properties for Pyrazine Derivatives
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Potential Application |
|---|---|---|---|---|
| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine researchgate.net | -5.89 | -2.33 | 3.56 | OLED Emitter/Electron Transport |
| Thienopyrazine Dyes academie-sciences.fr | -5.11 to -5.35 | -3.15 to -3.18 | 1.97 to 2.17 | Dye-Sensitized Solar Cells |
| Carbazole-Pyrazine Emitters chemrxiv.org | -5.71 | -2.83 | 2.88 | TADF Emitters for OLEDs |
| Hypothetical Polymer of 3,5-Dimethoxypyrazine | -5.65 (Est.) | -2.70 (Est.) | 2.95 (Est.) | Host Material / Emitter Layer |
Note: HOMO/LUMO values are illustrative and depend heavily on the specific derivative and calculation method.
Unexplored Chemical Transformations and Synthetic Challenges
The synthesis of substituted pyrazine carboxylic acids often presents significant challenges, particularly concerning regioselectivity and the harsh conditions required for oxidation reactions. Traditional methods for creating the carboxylic acid group, such as the oxidation of a methyl group with strong oxidants like potassium permanganate (B83412), can suffer from low yields and the formation of by-products, such as dicarboxylic acids google.com. Developing selective oxidation processes remains a key challenge. Alternative synthetic routes that avoid direct oxidation, perhaps by building the ring from precursors already containing the required functionalities, are an area for future exploration google.com.
For this compound, several chemical transformations remain unexplored.
Amidation: The carboxylic acid group is a prime site for derivatization. Coupling with various amines could lead to a library of pyrazine-2-carboxamides. Such derivatives of other pyrazine carboxylic acids have been investigated for their biological activities mdpi.comnih.govresearchgate.net.
C-H Activation: The pyrazine ring has one unsubstituted C-H bond. Modern cross-coupling methodologies involving C-H activation could be used to introduce new aryl or alkyl substituents at this position, further diversifying the molecular architecture.
Demethylation: Selective demethylation of one or both methoxy groups could yield hydroxypyrazine derivatives, which possess different electronic properties and hydrogen-bonding capabilities, opening avenues for new materials and sensor applications.
Integration with Emerging Technologies (e.g., Flow Chemistry, Artificial Intelligence in Synthesis)
Emerging technologies are poised to revolutionize the synthesis and discovery of complex molecules like this compound.
Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. The synthesis of pyrazinamide (B1679903) derivatives has been successfully demonstrated in a continuous-flow system, resulting in substantially shorter reaction times and higher yields compared to batch processes nih.gov. A multi-step flow synthesis could be designed for this compound, potentially integrating the ring formation, methoxylation, and carboxylic acid formation steps into a streamlined, automated process. This would accelerate the production of the compound and its derivatives for research and application development mdpi.comdurham.ac.uk.
Artificial Intelligence (AI) in Synthesis: AI and machine learning (ML) are becoming powerful tools in chemical synthesis nih.govnih.gov. AI algorithms can predict reaction outcomes, suggest optimal reaction conditions, and even devise novel retrosynthetic pathways. For a target molecule like this compound, AI could be used to:
Predict Properties: Train models to predict the optoelectronic or material properties of novel derivatives, guiding synthetic efforts toward compounds with the most promising characteristics.
Optimize Synthesis: Use ML to optimize the reaction conditions for challenging steps, such as selective oxidation or C-H functionalization, minimizing by-product formation and maximizing yield.
Discover New Routes: Employ retrosynthesis software to propose entirely new and more efficient synthetic pathways that a human chemist might overlook.
The integration of these technologies will accelerate the exploration of the chemical space around this compound, unlocking its full potential in advanced materials and technologies mdpi.comnumberanalytics.com.
Q & A
Q. What are the common synthetic routes for preparing 3,5-dimethoxypyrazine-2-carboxylic acid, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of α,β-unsaturated ketones or aldehydes with hydrazine derivatives under acidic or basic conditions. For example, pyrazine cores can be formed via cyclocondensation of substituted hydrazines with diketones or keto-esters. Key steps include:
- Cyclization : Use of hydrazine hydrate in ethanol under reflux (60–80°C) to form the pyrazine ring .
- Functionalization : Methoxylation via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Carboxylation : Introduction of the carboxylic acid group via oxidation of a methyl substituent using KMnO₄ or CrO₃ under controlled pH .
Critical factors include temperature control during cyclization (to avoid side products) and stoichiometric precision in methoxylation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A combination of analytical techniques is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and carboxylic acid (-COOH) substituents. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O stretch of methoxy groups) .
- HPLC-MS : To assess purity (>98%) and molecular ion peaks matching the expected m/z (e.g., 168.15 for C₇H₈N₂O₄) .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer : Based on analogous pyrazine derivatives:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors, as pyrazines may irritate respiratory tracts .
- Storage : Store in airtight containers at –20°C to prevent degradation; avoid exposure to oxidizers (e.g., HNO₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Discrepancies often arise from by-product formation during cyclization or oxidation. Strategies include:
- By-Product Analysis : Use LC-MS or TLC to identify intermediates (e.g., pyrazolone by-products from incomplete cyclization) .
- Optimized Workup : Adjust pH during carboxylation (e.g., pH 2–3 for carboxylic acid precipitation) to minimize side reactions .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track methoxylation progress and adjust reagent ratios dynamically .
Q. What computational approaches are suitable for predicting the supramolecular packing of this compound in crystalline form?
- Methodological Answer : Leverage crystal engineering principles:
- Supramolecular Synthons : Identify hydrogen-bonding motifs (e.g., carboxylic acid dimerization or methoxy-O⋯H-N interactions) using Cambridge Structural Database (CSD) data .
- DFT Calculations : Optimize molecular geometry and intermolecular interaction energies (e.g., at B3LYP/6-311+G(d,p) level) to predict packing motifs .
- Powder XRD : Compare experimental diffractograms with simulated patterns from software like Mercury .
Q. How can structural modifications of this compound enhance its bioactivity in antimicrobial studies?
- Methodological Answer : Focus on substituent effects:
- Substituent Screening : Replace methoxy groups with bulkier alkoxy chains (e.g., ethoxy) to improve lipid membrane penetration .
- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺ or Zn²⁺) to enhance antibacterial activity via redox cycling .
- SAR Studies : Test derivatives against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using MIC assays and correlate activity with logP values .
Q. What strategies mitigate solubility challenges of this compound in aqueous biological assays?
- Methodological Answer : Address poor water solubility via:
- Salt Formation : Prepare sodium or potassium salts by neutralizing the carboxylic acid with NaOH/KOH .
- Co-Solvent Systems : Use DMSO:PEG300 (1:4 v/v) or cyclodextrin complexes (e.g., SBE-β-CD) to achieve ≥2.5 mg/mL solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release in physiological media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
